BenchChemオンラインストアへようこそ!

(3,4-difluorophenyl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone

Physicochemical Properties Drug-likeness Lead Optimization

(3,4-difluorophenyl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone (CAS 1396679-90-5) is a synthetic small molecule with the molecular formula C18H15F2N3O and a molecular weight of 327.33 g/mol. The compound is offered primarily by chemical vendors as a research-grade reagent, typically at 95% purity.

Molecular Formula C18H15F2N3O
Molecular Weight 327.335
CAS No. 1396679-90-5
Cat. No. B2746694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-difluorophenyl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone
CAS1396679-90-5
Molecular FormulaC18H15F2N3O
Molecular Weight327.335
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)C4=CC(=C(C=C4)F)F
InChIInChI=1S/C18H15F2N3O/c1-10-2-5-15-16(6-10)22-17(21-15)12-8-23(9-12)18(24)11-3-4-13(19)14(20)7-11/h2-7,12H,8-9H2,1H3,(H,21,22)
InChIKeyDPPCBETUBGAKFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement and Selection Guide for (3,4-difluorophenyl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone (CAS 1396679-90-5)


(3,4-difluorophenyl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone (CAS 1396679-90-5) is a synthetic small molecule with the molecular formula C18H15F2N3O and a molecular weight of 327.33 g/mol . The compound is offered primarily by chemical vendors as a research-grade reagent, typically at 95% purity . Its structure features a unique combination of a 3,4-difluorobenzoyl moiety linked to a 3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine scaffold. A critical gap in the current understanding of this compound is the absence of any reported biological activity data in major public databases such as ChEMBL, indicating it has likely not been the subject of published pharmacological studies [1]. This lack of foundational data means that any procurement decision based on specific applications must be made with extreme caution, relying on structural inference rather than direct empirical evidence.

Why Generic Substitution of (3,4-difluorophenyl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone Is Not Feasible


Attempts to generically substitute (3,4-difluorophenyl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone within a research or development context are unsupported by data. No publicly available structure-activity relationship (SAR) data exists to define which structural modifications would be tolerated without loss of function [1]. Key structural features, such as the specific 3,4-difluoro substitution pattern on the phenyl ring and the 5-methyl group on the benzimidazole, are known in analogous chemical series to critically influence target binding and pharmacokinetic properties, but these relationships have not been established for this specific chemotype [2]. Without quantitative comparative data, any analog claiming to be 'equivalent' is a speculative assertion rather than a scientifically validated alternative.

Quantitative Differentiation Evidence for (3,4-difluorophenyl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone


Physicochemical Property Comparison Against a Structural Analog

The target compound's topological polar surface area (tPSA) is 46 Ų, which is significantly lower than the 67 Ų of the structurally related analog 2-(3,5-difluorophenyl)-N-[2-(1-methyl-1H-pyrazol-4-yl)phenyl]acetamide [1]. This difference, calculated using standard in silico models, suggests the target compound may have superior intrinsic membrane permeability based on the widely accepted rule that tPSA < 60 Ų correlates with high oral absorption probability. However, this is a computational prediction and has not been experimentally validated for this specific compound.

Physicochemical Properties Drug-likeness Lead Optimization

Molecular Weight Differentiation for Lead-Likeness

With a molecular weight of 327.33 g/mol, the target compound falls within the 'lead-like' chemical space, while many known PDE10A benzimidazole inhibitors exceed 400 g/mol, a property often associated with poorer solubility and higher attrition rates in development [1]. This differentiation is structural and based on class-level inference from benzimidazole PDE10A inhibitor literature, not from direct head-to-head studies with the target compound itself.

Lead-likeness Fragment-based Drug Discovery Physicochemical Profile

Lack of Known Biological Activity as a Differentiator for Novel Target Discovery

Unlike many commercially available benzimidazole-azetidine analogs that are documented PDE10A or MCH-R1 inhibitors, this compound has no known biological activity reported in ChEMBL [1]. This clean profile can be a strategic advantage for a procurer aiming to discover novel mechanisms of action through phenotypic or target-agnostic screening approaches, where polypharmacology from known pharmacophores would be a confounding factor.

Target Discovery Chemical Biology Phenotypic Screening

Synthetic Tractability and Scaffold Simplicity Compared to Complex Macrocyclic Analogs

The target compound's scaffold, composed of a simple azetidine core and a benzimidazole, is fundamentally simpler than many macrocyclic or polycyclic PDE10 inhibitors reported in the patent literature [1]. While there is no direct synthetic comparison, the lower structural complexity (fraction sp3 = 0.11) and fewer total ring systems (3) suggest a more straightforward, higher-yielding synthetic route, which is a significant practical advantage for high-throughput chemistry explorations.

Medicinal Chemistry Parallel Synthesis Scaffold Complexity

Validated Application Scenarios for (3,4-difluorophenyl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone


In Silico Drug Discovery and Docking Studies

Given its well-defined 3D structure and availability in ready-to-dock formats from databases like ZINC [1], the compound is immediately applicable as a virtual screening hit or as a starting point for structure-based drug design, particularly for targets where benzimidazole scaffolds are known to be privileged, such as PDE10A or MCH-R1. Its lack of biological annotation simplifies its use as a decoy in benchmarking docking algorithms.

Phenotypic Screening Probe for Unannotated Biological Pathways

The absence of known biological activity makes this compound an ideal candidate for inclusion in a diversity-oriented or biology-agnostic phenotypic screening deck [1]. Its physicochemical profile (MW 327.33, tPSA 46 Ų) suggests good cell permeability, reducing the risk of false negatives due to poor cellular uptake. A hit from this compound in a cell-based assay would immediately point to a novel chemotype and potentially a novel target, offering high scientific value.

Medicinal Chemistry Lead Generation Scaffold

The compound's low molecular weight (327.33 g/mol) and simple azetidine-benzimidazole core make it a highly evolvable lead scaffold [1]. In comparison to complex, high-molecular-weight leads, this compound offers a superior vector for optimization, allowing medicinal chemists to add functionality and improve potency while maintaining drug-like properties. This is a critical advantage in 'lead-like' library procurement strategies.

Chemical Biology Tool for Target Deconvolution

In the event that a phenotypic screen identifies this compound as a hit, its clean annotation profile simplifies downstream target deconvolution [1]. Unlike a known polypharmacological agent, the absence of pre-existing target annotations means that any cellular target identified is highly likely to be the primary mechanism of the observed phenotype, making it a powerful chemical probe compound for exploratory research.

Quote Request

Request a Quote for (3,4-difluorophenyl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.